molecular formula C6H11NO3 B1446552 2-(Hydroxymethyl)-4-methylmorpholin-3-one CAS No. 1456821-66-1

2-(Hydroxymethyl)-4-methylmorpholin-3-one

Cat. No. B1446552
M. Wt: 145.16 g/mol
InChI Key: CIZJWZGHMQUTEK-UHFFFAOYSA-N
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Description

The compound “2-(Hydroxymethyl)-4-methylmorpholin-3-one” likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The hydroxymethyl group (-CH2OH) is an alcohol, which could potentially contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving “2-(Hydroxymethyl)-4-methylmorpholin-3-one” would depend on its specific structure and the conditions under which it’s reacted. Hydroxymethyl groups can participate in a variety of reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s functional groups .

Scientific Research Applications

2-(Hydroxymethyl)butanoic Acid

  • Application Summary : This compound has numerous applications in the synthesis of chemicals, usage as a fuel additive and solvent, as well as its role in the production of polymers, paints, and coatings .

2-(Hydroxymethyl)pyridine-5-boronic acid

  • Application Summary : This compound is widely employed as an intermediate in organic synthesis . It also acts as a laboratory reagent .

Furan Platform Chemicals

  • Application Summary : Furan platform chemicals (FPCs) are directly available from biomass and can be used to synthesize a spectacular range of compounds economically . They are considered an alternative to traditional resources such as crude oil .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis being performed. For example, in the manufacture of biodegradable polymers, FPCs such as 2,5-Furandicarboxylic acid (FDCA) and related diols are used .

Tris (hydroxymethyl)aminomethane

  • Application Summary : Tris, or tris (hydroxymethyl)aminomethane, is extensively used in biochemistry and molecular biology as a component of buffer solutions such as in TAE and TBE buffers, especially for solutions of nucleic acids .

2-Hydroxymethyl-benzoic Acid

  • Application Summary : This compound, isolated from Talaromyces purpureogenus CFRM02, has shown antioxidant and antibacterial properties . It could have useful applications in food and nutraceuticals .

2,5-Bis(hydroxymethyl)furan

  • Application Summary : This compound is a product of the reduction of 5-Hydroxymethylfurfural (HMF), a platform chemical derived from biomass . It can be used to synthesize a wide range of compounds .

Future Directions

The future research directions would depend on the specific applications of “2-(Hydroxymethyl)-4-methylmorpholin-3-one”. For example, if it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-(hydroxymethyl)-4-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-8)6(7)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZJWZGHMQUTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-4-methylmorpholin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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